molecular formula C7H4ClNS B8814657 3-Chlorothieno[2,3-b]pyridine CAS No. 53399-36-3

3-Chlorothieno[2,3-b]pyridine

Cat. No. B8814657
CAS RN: 53399-36-3
M. Wt: 169.63 g/mol
InChI Key: JMTPPTUTMHNAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorothieno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorothieno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53399-36-3

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

3-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H4ClNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H

InChI Key

JMTPPTUTMHNAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of 3-Bromo-thieno[2,3-b]pyridine (2.3 mmol) and 136 mg of copper chloride (I) (2.78 mmol) are placed into reaction vial with 3.0 ml of dry DMF. The vial is capped with a Teflon cap and heated at 130° C. overnight. The reaction mixture is poured into CH2Cl2 and washed with NaHCO3, brine and dried over Na2SO4. The solvents are removed and the residue applied onto a chromatography silica-gel column (Hexane:AcOEt=10:1) to give 280 mg of the title compound (71%); mass spectrum (m/e): 170; 1H-NMR (CDCl3): 8.53 (m, 1H), 8.11 (m, 1H), 7.41 (m, 2H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
136 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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